1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole
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Description
1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C24H22N2S and its molecular weight is 370.51. The purity is usually 95%.
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Scientific Research Applications
Ratiometric Fluorescent Sensing
An efficient new ratiometric chemosensor was developed for selective sensing of Al3+ ions in aqueous solutions. This sensor is based on a simple benzimidazole platform, demonstrating the utility of imidazole derivatives in environmental and biological monitoring. The probe exhibits high selectivity and sensitivity for Al3+ without interference from other cations, showcasing the potential of such compounds in detecting metal ions with environmental and biological relevance (D. Jeyanthi et al., 2013).
Synthesis and Medicinal Applications
Imidazoles, including compounds similar to 1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole, have garnered attention for their unique physicochemical properties and medicinal value. They possess a wide range of applications in medicine, such as antibacterial, antiviral, anti-inflammatory, and anticancer properties. The broad spectrum of their action, including kinase inhibition and modulation of p-glycoproteins, underscores the importance of developing new methods for their synthesis, which are efficient and avoid hazardous conditions (S. S. Gurav et al., 2022).
Antimicrobial Agents
Novel benzimidazole-oxadiazole hybrid molecules have been synthesized and evaluated as promising antimicrobial agents. These compounds have shown potent anti-tubercular activity, significantly more potent than standard drugs, demonstrating the potential of imidazole derivatives in combating infectious diseases. Their good ADME (Absorption, Distribution, Metabolism, and Excretion) parameters and low toxicity further enhance their profile as candidates for drug development (N. Shruthi et al., 2016).
Ferroelectricity and Antiferroelectricity
Imidazole units, due to their chemical stability and presence in biological systems, have been studied for their electric polarity. Chains of these molecules can be bistable and electrically switchable, indicating their potential in the development of lead- and rare-metal-free ferroelectric devices. This application opens up new avenues in electronics and materials science (S. Horiuchi et al., 2012).
Corrosion Inhibition
Derivatives of benzimidazole, including those with structural similarities to this compound, have been assessed for their corrosion inhibition properties on mild steel in acidic conditions. These studies highlight the potential of imidazole derivatives in industrial applications, protecting metals from corrosion through physicochemical interactions (P. Ammal et al., 2018).
Properties
IUPAC Name |
1-benzyl-2-benzylsulfanyl-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2S/c1-19-12-14-22(15-13-19)23-16-25-24(27-18-21-10-6-3-7-11-21)26(23)17-20-8-4-2-5-9-20/h2-16H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRRBSLVPLDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.